Cas no 1707367-41-6 (2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride)

2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride is a heterocyclic compound featuring an azetidine ring linked to a bromopyridine scaffold via an ether bond, with hydrochloride as the counterion. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The bromine substituent offers a reactive site for further functionalization through cross-coupling reactions, while the azetidine moiety contributes to conformational rigidity, potentially enhancing binding affinity in bioactive molecules. Its hydrochloride form ensures improved solubility and stability for handling. This compound is valuable for medicinal chemistry, enabling the development of novel therapeutics or ligands for biological targets.
2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride structure
1707367-41-6 structure
Product Name:2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride
CAS No:1707367-41-6
MF:C9H11BrClNO
MW:264.54674077034
CID:3047353
PubChem ID:75464797
Update Time:2025-10-21

2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride
    • 3-(3-Bromophenoxy)azetidine HCl
    • Z3251708429
    • 3-(3-Bromophenoxy)azetidinehydrochloride
    • A1-11163
    • EN300-6759096
    • 3-(3-Bromophenoxy)azetidine hydrochloride
    • F80734
    • 3-(3-Bromo-phenoxy)-azetidine hydrochloride
    • 1707367-41-6
    • 3-(3-bromophenoxy)azetidine;hydrochloride
    • MDL: MFCD26142755
    • Inchi: 1S/C9H10BrNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
    • InChI Key: JHYJTLKCOAOSME-UHFFFAOYSA-N
    • SMILES: O(C1CNC1)C1C=CC=C(Br)C=1.Cl

Computed Properties

  • Exact Mass: 262.97125g/mol
  • Monoisotopic Mass: 262.97125g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.3Ų

2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride Pricemore >>

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Additional information on 2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride

2-(3-Azetidinyloxy)-6-bromopyridine Hydrochloride (CAS 1707367-41-6): A Versatile Intermediate in Pharmaceutical Research

2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride (CAS 1707367-41-6) is a specialized chemical compound gaining attention in pharmaceutical and medicinal chemistry research. This bromopyridine derivative serves as a crucial building block in drug discovery, particularly for developing novel small molecule therapeutics. The compound's unique structure combines an azetidine ring with a brominated pyridine moiety, making it valuable for creating targeted molecular architectures.

The growing demand for heterocyclic compounds in drug development has positioned 2-(3-Azetidinyloxy)-6-bromopyridine HCl as an important research chemical. Pharmaceutical scientists are particularly interested in its potential for creating CNS-active compounds and kinase inhibitors, two areas experiencing significant growth in the pharmaceutical industry. The bromine substituent at the 6-position offers excellent opportunities for further functionalization through modern cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings.

Recent studies highlight the compound's utility in developing protein-protein interaction inhibitors, a hot topic in drug discovery. Researchers are exploring its application in creating allosteric modulators for challenging biological targets. The azetidine oxygen linker provides conformational flexibility while maintaining metabolic stability, addressing key challenges in contemporary medicinal chemistry optimization.

From a synthetic chemistry perspective, 2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride demonstrates excellent solubility in common organic solvents, facilitating its use in various high-throughput screening applications. The hydrochloride salt form enhances stability and handling characteristics, important factors for pharmaceutical process chemistry. Analytical data shows consistent purity profiles, making it reliable for structure-activity relationship studies.

The compound's molecular weight (263.53 g/mol) and balanced lipophilicity profile make it particularly suitable for developing blood-brain barrier permeable compounds. This characteristic has sparked interest in neuroscience research, especially for potential neurodegenerative disease targets. Researchers are investigating its incorporation into scaffolds targeting G-protein coupled receptors and ion channels.

Quality control specifications for CAS 1707367-41-6 typically include rigorous testing for residual solvents, heavy metals, and related substances. Advanced analytical techniques like HPLC-MS and NMR spectroscopy confirm the compound's structural integrity. The synthetic route to this compound has been optimized to ensure reproducibility at various scales, from milligram research quantities to kilogram-scale production.

In the context of green chemistry initiatives, recent process improvements have reduced the environmental impact of manufacturing 2-(3-Azetidinyloxy)-6-bromopyridine HCl. These advancements include catalyst recycling and solvent recovery systems, aligning with the pharmaceutical industry's sustainability goals. The compound's shelf life and storage requirements (typically 2-8°C under inert atmosphere) make it practical for research laboratories.

The patent landscape reveals growing interest in azetidine-containing compounds, with 2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride appearing in several recent applications. These filings often describe its use in creating selective enzyme inhibitors and receptor modulators. The bromine atom's versatility allows for efficient library synthesis, supporting fragment-based drug discovery approaches.

Safety assessments indicate that proper handling procedures should be followed when working with this compound, including standard laboratory personal protective equipment. Material Safety Data Sheets provide detailed guidance on handling, storage, and disposal. The compound's stability under various pH conditions has been characterized to support formulation development in preclinical research.

Market analysis shows increasing demand for high-purity pharmaceutical intermediates like 2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride. Custom synthesis services now offer this compound with various modifications, including isotopic labeling (13C, 15N) for advanced metabolic studies. The global pharmaceutical outsourcing trend has created opportunities for specialized suppliers of such research chemicals.

Future research directions may explore the compound's potential in PROTAC technology and targeted protein degradation, emerging areas in drug discovery. Its structural features could facilitate the development of bifunctional molecules for these applications. Additionally, the compound's utility in DNA-encoded library synthesis is being investigated by several research groups.

Academic and industrial researchers frequently inquire about the compound's structure-activity relationship data and biological screening results. While proprietary information limits public disclosure, published studies demonstrate its value in creating compounds with improved pharmacokinetic properties. The azetidine moiety contributes to enhanced metabolic stability compared to similar compounds with larger ring systems.

Comparative studies with analogous compounds highlight the advantages of 2-(3-Azetidinyloxy)-6-bromopyridine hydrochloride in specific applications. Its balanced physicochemical properties often result in better in vitro to in vivo translation compared to more lipophilic analogs. These characteristics make it particularly valuable for lead optimization programs in central nervous system drug discovery.

The compound's role in structure-based drug design continues to expand as more protein crystal structures become available. Molecular modeling studies suggest favorable interactions with various enzyme active sites, supporting its use in rational drug design. Researchers are particularly interested in its potential for creating selective kinase inhibitors with reduced off-target effects.

Supply chain considerations for CAS 1707367-41-6 include multiple sourcing options from specialized fine chemical manufacturers. Quality assurance protocols typically include identity confirmation by mass spectrometry and purity assessment by chromatographic methods. The compound's availability in both small-scale and bulk quantities supports research at various stages of the drug discovery pipeline.

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